2,4-Dithiabicyclo[3.1.0]hexane
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Overview
Description
2,4-Dithiabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes two sulfur atoms within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dithiabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dithiabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dithiabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 2,4-Dithiabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: A similar compound without the sulfur atoms, used in medicinal chemistry and materials science.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different ring strain and stability properties.
Uniqueness
2,4-Dithiabicyclo[31
Properties
CAS No. |
65122-80-7 |
---|---|
Molecular Formula |
C4H6S2 |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
2,4-dithiabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H6S2/c1-3-4(1)6-2-5-3/h3-4H,1-2H2 |
InChI Key |
DTVYNDAUEKBQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1SCS2 |
Origin of Product |
United States |
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